L-prolyl-L-phenylalanine

Overview

Description

L-prolyl-L-phenylalanine is a dipeptide composed of proline and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism, found in urine . It serves as a substrate for various enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolyl carboxypeptidase (PCP), shedding light on essential biochemical pathways related to protein digestion and metabolism .

Synthesis Analysis

The synthesis of L-prolyl-L-phenylalanine involves complex biochemical pathways. For instance, it can be synthesized from L-glutamate in a two-step intramitochondrial process catalyzed by aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and pyrroline-5-carboxylate reductase 1 (PYCR1) enzymes .Molecular Structure Analysis

The molecular formula of L-prolyl-L-phenylalanine is C14H18N2O3 . Its average mass is 262.304 Da and its monoisotopic mass is 262.131744 Da .Chemical Reactions Analysis

L-prolyl-L-phenylalanine can undergo various transformations within the body. One important pathway involves the conversion of L-phenylalanine to L-tyrosine, which is catalyzed by the enzyme phenylalanine hydroxylase . This reaction is critical as it leads to the formation of the neurotransmitters dopamine, norepinephrine, and epinephrine .Physical And Chemical Properties Analysis

L-prolyl-L-phenylalanine has a density of 1.2±0.1 g/cm^3 . Its boiling point is 531.9±50.0 °C at 760 mmHg . The enthalpy of vaporization is 85.0±3.0 kJ/mol .Scientific Research Applications

Nanomedicine

“H-Pro-Phe-OH”, also known as the Phe-Phe motif, has been used in the field of nanomedicine . It serves as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies .

Melanoma Treatment

The influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells has been investigated . Cyclic peptides such as cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-), called CLA, and cyclo(Pro-homoPro-β 3 homoPhe-Phe-), called P11, exert the cytotoxic and the cytostatic effects in melanoma cells, respectively . CLA was the most active peptide as it reduced the viability of melanoma cells to 50% of control at about 10 µM, whereas P11 at about 40 µM after 48 h incubation .

Biomaterial Chemistry

The Phe-Phe motif has been used in the field of biomaterial chemistry . Due to the ease of their synthetic modifications and a plethora of available experimental tools, the self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies .

Neuroscience

The Pro-Pro-Phe-Phe sequence has been investigated for its influence on patient-derived melanoma cells . Cyclic peptides such as cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-), called CLA, and cyclo(Pro-homoPro-β 3 homoPhe-Phe-), called P11, exert the cytotoxic and the cytostatic effects in melanoma cells . These peptides have potential as safe and effective anticancer drug leads .

Cancer Research

The Pro-Pro-Phe-Phe sequence has been used in cancer research . It has been found that cyclic peptides containing this sequence exert cytotoxic and cytostatic effects in melanoma cells . In addition, due to increased glucose metabolism, H+ production and excretion are generally increased in cancers . This, combined with poor perfusion, results in an acidic extracellular pH in malignant tumors .

Tissue Engineering

The Phe-Phe motif, which includes “H-Pro-Phe-OH”, has been used in tissue engineering . It serves as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . Due to the high water content, favorable structural features, and biocompatibility, hydrogels have great potential in biomedical applications such as drug delivery, tissue engineering, sensing, and cell culture scaffolds .

Biotechnology

“H-Pro-Phe-OH” has been used in the field of biotechnology . It serves as a substrate for prolinase . It can also be used for polypeptide synthesis .

Pharmacology

“H-Pro-Phe-OH” has been used in the field of pharmacology . It has been found that cyclic peptides containing this sequence exert cytotoxic and cytostatic effects in melanoma cells . In addition, due to increased glucose metabolism, H+ production and excretion are generally increased in cancers .

Molecular Biology

“H-Pro-Phe-OH” has been used in the field of molecular biology . It serves as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Future Directions

L-prolyl-L-phenylalanine exhibits considerable potential for diverse applications in both biochemical and biomedical research . It can be used for polypeptide synthesis, where phenylalanine is an aromatic amino acid that can inhibit the activity of Angiotensin-converting enzyme (ACE) . It is also the focus of extensive exploration as a potential therapeutic agent for a range of conditions, including hypertension, cardiovascular disease, and Alzheimer’s disease .

properties

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIANZLCJVYEFX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

L-prolyl-L-phenylalanine | |

CAS RN |

13589-02-1 | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

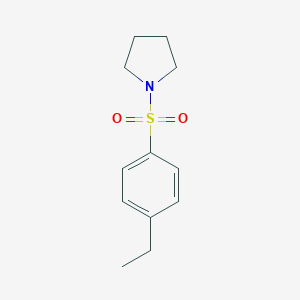

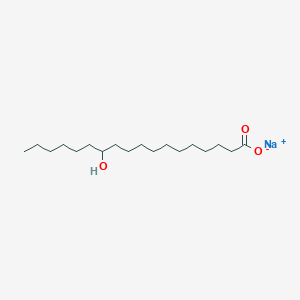

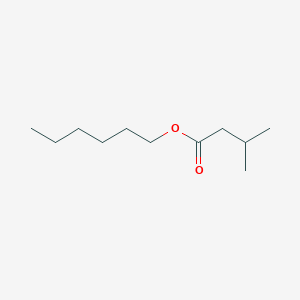

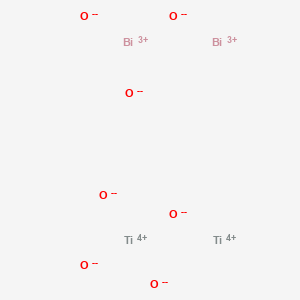

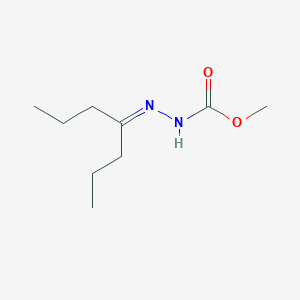

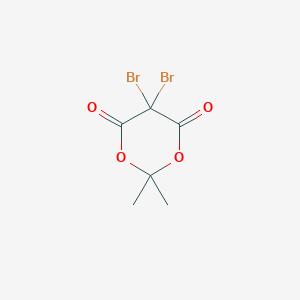

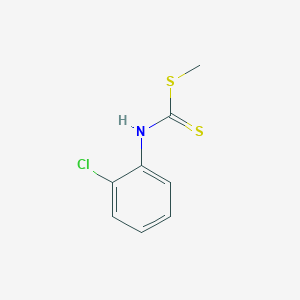

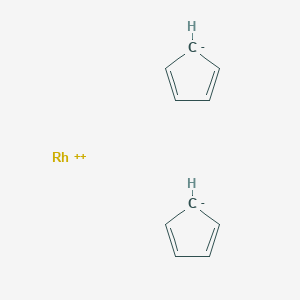

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.